3-(1-Aminoethyl)-5-fluorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom on a phenol ring, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and high efficiency in producing enantiopure primary amines.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride may involve large-scale catalytic processes that ensure high yield and purity. The use of copper-catalyzed aminochlorination of maleimides has been demonstrated as an efficient method for producing amine hydrochloride salts . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the activity of enzymes and receptors. Its fluorine atom enhances its binding affinity and selectivity towards target molecules, making it effective in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)aniline hydrochloride
- ®-1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride
Uniqueness
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11ClFNO |
---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H |
InChI Key |
RALKGNODLJQDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.